molecular formula C18H18ClN3O B4942376 2-(4-methoxyphenyl)-N-prop-2-enylquinazolin-4-amine;hydrochloride

2-(4-methoxyphenyl)-N-prop-2-enylquinazolin-4-amine;hydrochloride

Cat. No.: B4942376
M. Wt: 327.8 g/mol
InChI Key: HJYFNYRWXFDENX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-prop-2-enylquinazolin-4-amine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, a methoxyphenyl group, and a prop-2-enylamine side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-prop-2-enylquinazolin-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form quinazolin-4-one, which is then further modified to introduce the methoxyphenyl and prop-2-enylamine groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to accelerate the reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-prop-2-enylquinazolin-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The prop-2-enylamine side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the quinazoline core can produce dihydroquinazoline compounds.

Scientific Research Applications

2-(4-methoxyphenyl)-N-prop-2-enylquinazolin-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-prop-2-enylquinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline core can bind to enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity, while the prop-2-enylamine side chain can facilitate its interaction with other molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)ethanol: Used as

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-prop-2-enylquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O.ClH/c1-3-12-19-18-15-6-4-5-7-16(15)20-17(21-18)13-8-10-14(22-2)11-9-13;/h3-11H,1,12H2,2H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYFNYRWXFDENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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